
Tigecycline mesylate
Vue d'ensemble
Description
Le mésylate de GAR-936, également connu sous le nom de mésylate de tigécycline, est un antibiotique glycylcycline à large spectre. C'est un dérivé de la minocycline et appartient à la classe des antibiotiques tétracyclines. Le mésylate de GAR-936 est connu pour son efficacité contre un large éventail de bactéries Gram-positives et Gram-négatives, y compris celles résistantes aux autres antibiotiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du mésylate de GAR-936 implique plusieurs étapes, à partir de la minocyclineLes conditions de réaction impliquent généralement l'utilisation de tert-butylamine et d'autres réactifs à des températures et des niveaux de pH contrôlés .
Méthodes de production industrielle
La production industrielle du mésylate de GAR-936 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant des mesures rigoureuses de contrôle qualité. Le produit final est souvent cristallisé et purifié pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le mésylate de GAR-936 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Des réactions de substitution peuvent se produire à diverses positions sur la molécule, conduisant à différents analogues.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du mésylate de GAR-936, chacun ayant potentiellement des activités biologiques différentes .
Applications De Recherche Scientifique
Clinical Applications
Tigecycline mesylate is primarily indicated for the treatment of complicated infections, including:
- Complicated Skin and Skin Structure Infections (cSSSI) : Approved for use in adults, excluding diabetic foot infections.
- Complicated Intra-Abdominal Infections (cIAI) : Effective against polymicrobial infections.
- Community-Acquired Bacterial Pneumonia (CABP) : Demonstrates efficacy in treating pneumonia caused by resistant pathogens.
Recent studies have also highlighted its potential in treating severe Clostridioides difficile infections, showing susceptibility to various strains that are resistant to standard treatments .
Pharmacokinetics
Tigecycline exhibits favorable pharmacokinetic properties:
- Half-Life : Approximately 27–42 hours, allowing for less frequent dosing.
- Tissue Penetration : Achieves high concentrations in various tissues, including lungs, liver, and bones. For instance, tissue concentrations can be significantly higher than serum levels (up to 38-fold in certain tissues) after administration .
- Excretion : Primarily excreted via bile (59%) and urine (22%), with no significant adjustments needed for renal impairment but caution advised for patients with severe hepatic dysfunction .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in various clinical scenarios:
- Clostridioides difficile Infection : A propensity-matched cohort study indicated that while tigecycline did not significantly improve 30-day mortality rates compared to other treatments, it remains a valuable option for refractory cases .
- Complicated Intra-Abdominal Infections : Clinical trials have shown that tigecycline is non-inferior to traditional combination therapies like vancomycin-aztreonam, with similar safety profiles .
- Pneumonia and Empyema : A case study reported successful treatment of pneumonia caused by carbapenemase-producing Klebsiella pneumoniae, demonstrating tigecycline's utility against resistant pathogens .
Comparative Efficacy
The following table summarizes key findings from various studies regarding the efficacy of tigecycline compared to other antibiotics:
Mécanisme D'action
GAR-936 mesylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
Minocycline : Le composé parent du mésylate de GAR-936.
Doxycycline : Un autre antibiotique tétracycline ayant un mécanisme d'action similaire.
Tétracycline : Le composé original à partir duquel de nombreux dérivés, y compris le mésylate de GAR-936, sont synthétisés
Unicité
Le mésylate de GAR-936 est unique en raison de son activité à large spectre et de son efficacité contre les bactéries résistantes aux antibiotiques. Ses modifications structurales, en particulier l'ajout du groupe glycylamido, améliorent son affinité de liaison au ribosome bactérien et réduisent la sensibilité aux mécanismes de résistance courants .
Activité Biologique
Tigecycline mesylate, a member of the glycylcycline class of antibiotics, is recognized for its broad-spectrum antibacterial activity, particularly against multidrug-resistant (MDR) pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.
Tigecycline functions primarily as a bacteriostatic agent by inhibiting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains, which halts bacterial growth. This mechanism is similar to that of tetracyclines but with enhanced binding affinity—up to five times greater than minocycline—allowing it to combat bacteria that have developed resistance through efflux pumps and ribosomal protection mechanisms .
Antibacterial Spectrum
Tigecycline exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including:
- Gram-positive Bacteria : Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.
- Gram-negative Bacteria : Multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae.
- Anaerobic Bacteria : Effective against organisms such as Bacteroides fragilis and Peptostreptococcus species .
Pharmacokinetics
Tigecycline has a long half-life (approximately 27–42 hours) and achieves therapeutic concentrations in various tissues. The pharmacokinetic profile shows significant tissue penetration, with concentrations in certain tissues being much higher than in serum. For example, the tissue-to-serum concentration ratios are notably high in the gallbladder (38-fold) and lungs (8.6-fold) after administration .
Table 1: Pharmacokinetic Parameters of Tigecycline
Parameter | Value |
---|---|
Half-life | 27–42 hours |
Serum concentration (cSSTI) | 0.403–0.633 mg/L |
Tissue-to-serum ratio (gallbladder) | 38-fold |
Tissue-to-serum ratio (lungs) | 8.6-fold |
Case Studies and Research Findings
- Clostridioides difficile Infection : A case series evaluated tigecycline's effectiveness in treating CDI but found no significant improvement in 30-day mortality rates compared to other treatments (odds ratio: 0.89; p = 0.853) .
- Multidrug-Resistant Infections : A cohort study involving ICU patients showed that higher doses of tigecycline resulted in increased plasma concentrations but did not correlate with improved clinical outcomes or bacterial eradication rates. Notably, the median trough concentration was significantly higher in the high-dose group compared to the standard dose group .
- Mitochondrial Translation Inhibition : Research indicates that tigecycline also inhibits mitochondrial protein translation, showing potential anti-leukemic activity against acute myeloid leukemia (AML) in animal models .
Table 2: Clinical Outcomes from Tigecycline Studies
Study Focus | Outcome | Notes |
---|---|---|
CDI Treatment | No significant mortality benefit | Odds ratio: 0.89; p = 0.853 |
MDR Infections | Higher plasma concentrations | No correlation with clinical efficacy |
AML Treatment | Reduced tumor volume in animal models | Inhibition of mitochondrial translation |
Safety Concerns
Despite its efficacy against resistant strains, tigecycline has been associated with an increased risk of mortality compared to other antibiotics in certain patient populations, particularly those with hospital-acquired pneumonia . The FDA has issued warnings about this risk, emphasizing the need for careful patient selection when considering tigecycline therapy.
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMALYUMKBOEGR-KXLOKULZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N5O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.